Lipophilicity Differentiation vs Parent Scaffold
The target compound N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine exhibits a computed XLogP3 of 2.1, compared to -0.1 for the parent scaffold 1-methylpiperidin-4-amine, representing a +2.2 log unit increase in predicted lipophilicity [1][2]. This value falls within the optimal lipophilicity range (XLogP 1–3) recommended for CNS drug candidates, whereas the parent compound's XLogP of -0.1 places it below this range [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-Methylpiperidin-4-amine (CAS 41838-46-4, PubChem CID 2737531): XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = +2.2 log units (22-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 (target) and 2025.04.14 (parent) |
Why This Matters
A +2.2 log unit lipophilicity increase fundamentally alters predicted membrane permeability, tissue distribution, and non-specific protein binding, making the target compound suitable for CNS-penetrant library design while rendering the parent scaffold unsuitable for such applications.
- [1] PubChem CID 61167777, Computed Properties: XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/61167777 View Source
- [2] PubChem CID 2737531, Computed Properties: XLogP3-AA = -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/2737531 View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
